molecular formula C17H30O6 B056852 1,2-Diacetyl-3-decanoylglycerol CAS No. 120294-03-3

1,2-Diacetyl-3-decanoylglycerol

Cat. No. B056852
M. Wt: 330.4 g/mol
InChI Key: IFKLBBIPFXRVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Diacetyl-3-decanoylglycerol, also known as DAG, is a molecule that belongs to the family of lipids. DAG has been found to have several biochemical and physiological effects on the human body, making it an interesting molecule for scientific research.

Mechanism Of Action

1,2-Diacetyl-3-decanoylglycerol works by activating protein kinase C (PKC), which is an enzyme that plays a key role in several cellular processes such as cell proliferation, differentiation, and apoptosis. 1,2-Diacetyl-3-decanoylglycerol binds to the regulatory domain of PKC, causing a conformational change that activates the enzyme. Once activated, PKC phosphorylates several downstream targets, leading to the observed effects of 1,2-Diacetyl-3-decanoylglycerol.

Biochemical And Physiological Effects

1,2-Diacetyl-3-decanoylglycerol has several biochemical and physiological effects on the human body. It has been found to increase energy expenditure and reduce fat accumulation, making it a potential treatment for obesity. 1,2-Diacetyl-3-decanoylglycerol has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes. In addition, 1,2-Diacetyl-3-decanoylglycerol has been found to induce apoptosis in cancer cells, making it a potential treatment for cancer.

Advantages And Limitations For Lab Experiments

One advantage of using 1,2-Diacetyl-3-decanoylglycerol in lab experiments is that it is a relatively stable molecule that can be easily synthesized and purified. However, one limitation is that it can be difficult to work with due to its low solubility in water. In addition, the mechanism of action of 1,2-Diacetyl-3-decanoylglycerol is complex and not fully understood, making it challenging to study.

Future Directions

There are several future directions for research on 1,2-Diacetyl-3-decanoylglycerol. One area of interest is the development of 1,2-Diacetyl-3-decanoylglycerol-based therapies for obesity, diabetes, and cancer. Another area of interest is the study of the mechanism of action of 1,2-Diacetyl-3-decanoylglycerol, which could lead to the development of new drugs that target PKC. Finally, the use of 1,2-Diacetyl-3-decanoylglycerol as a tool to study cellular processes such as cell proliferation, differentiation, and apoptosis could also be an interesting area of research.

Synthesis Methods

1,2-Diacetyl-3-decanoylglycerol can be synthesized through the esterification of glycerol with decanoyl chloride and acetyl chloride. The reaction takes place in the presence of a catalyst such as pyridine or triethylamine. The product is then purified using column chromatography.

Scientific Research Applications

1,2-Diacetyl-3-decanoylglycerol has been extensively studied for its potential use in the treatment of obesity, diabetes, and cancer. It has been found to have anti-obesity effects by increasing energy expenditure and reducing fat accumulation. 1,2-Diacetyl-3-decanoylglycerol has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes. In addition, 1,2-Diacetyl-3-decanoylglycerol has been found to have anti-cancer effects by inducing apoptosis in cancer cells.

properties

CAS RN

120294-03-3

Product Name

1,2-Diacetyl-3-decanoylglycerol

Molecular Formula

C17H30O6

Molecular Weight

330.4 g/mol

IUPAC Name

2,3-diacetyloxypropyl decanoate

InChI

InChI=1S/C17H30O6/c1-4-5-6-7-8-9-10-11-17(20)22-13-16(23-15(3)19)12-21-14(2)18/h16H,4-13H2,1-3H3

InChI Key

IFKLBBIPFXRVBR-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C

Canonical SMILES

CCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C

synonyms

1,2-diacetyl-3-decanoylglycerol
DiC2OCOC9

Origin of Product

United States

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